Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate
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Description
Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.282. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications
Methyl-2-formyl benzoate, a related compound, is recognized for its bioactive precursor role in organic synthesis due to its wide range of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure and an excellent precursor for new bioactive molecules, it demonstrates versatility in synthetic applications and is considered crucial in the pharmaceutical industry for the preparation of medical products (Farooq & Ngaini, 2019).
Environmental and Health Implications
The potential hazards of preservatives such as benzoate salts, including sodium benzoate, have been systematically reviewed. Despite their utility in food and beverage preservation, concerns over safety remain, particularly regarding their capacity to react and form carcinogens like benzene. Additionally, sodium benzoate has found clinical utility in treating various disorders, suggesting its diverse application spectrum beyond preservative uses, albeit with caution advised due to potential health implications (Piper & Piper, 2017).
Properties
IUPAC Name |
methyl 2-(pyrrolidine-1-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12(16)10-6-2-3-7-11(10)14-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXOSKPDLADODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.